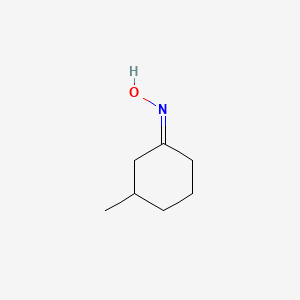3-Methylcyclohexanone oxime
CAS No.: 4701-95-5
Cat. No.: VC7976115
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4701-95-5 |
|---|---|
| Molecular Formula | C7H13NO |
| Molecular Weight | 127.18 g/mol |
| IUPAC Name | (NE)-N-(3-methylcyclohexylidene)hydroxylamine |
| Standard InChI | InChI=1S/C7H13NO/c1-6-3-2-4-7(5-6)8-9/h6,9H,2-5H2,1H3/b8-7+ |
| Standard InChI Key | XHUKUULKCNZFAG-BQYQJAHWSA-N |
| Isomeric SMILES | CC1CCC/C(=N\O)/C1 |
| SMILES | CC1CCCC(=NO)C1 |
| Canonical SMILES | CC1CCCC(=NO)C1 |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture and Nomenclature
3-Methylcyclohexanone oxime belongs to the class of cyclohexanone oximes, where the ketone group of 3-methylcyclohexanone is converted into an oxime via reaction with hydroxylamine. The IUPAC name for this compound is (NZ)-N-(3-methylcyclohexylidene)hydroxylamine, reflecting its Z-configuration around the imine bond . The SMILES notation explicitly defines the methyl group at position 3 and the oxime moiety at position 1 .
Table 1: Key Identifiers of 3-Methylcyclohexanone Oxime
| Property | Value | Source |
|---|---|---|
| CAS Number | 4701-95-5 | |
| Molecular Formula | ||
| Molecular Weight | 127.18 g/mol | |
| IUPAC Name | (NZ)-N-(3-methylcyclohexylidene)hydroxylamine | |
| InChI Key | XHUKUULKCNZFAG-FPLPWBNLSA-N |
Spectral Data and Analytical Characterization
Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s structure. The NMR spectrum, as reported in PubChem, reveals resonances corresponding to the cyclohexane ring carbons, the methyl group, and the oxime nitrogen . The chemical shift of the imine carbon () typically appears near 150 ppm, while the methyl carbon resonates at ~22 ppm . Infrared (IR) spectroscopy further confirms the presence of the oxime group through a characteristic N-O stretch near 930 cm and an O-H stretch at 3200–3400 cm .
Synthesis and Industrial Production
Ammoximation Reaction Pathways
The synthesis of 3-methylcyclohexanone oxime parallels methods used for cyclohexanone oxime production. A patented process involves the ammoximation of 3-methylcyclohexanone with hydrogen peroxide () and ammonia () in the presence of a titanosilicate catalyst . This reaction proceeds via the following stoichiometry:
The catalyst facilitates the selective oxidation of ammonia to hydroxylamine, which subsequently condenses with the ketone .
Purification and Isolation
Post-reaction processing involves multiple steps to isolate the oxime:
-
Distillation: Removal of unreacted ammonia under reduced pressure .
-
Solvent Extraction: The crude mixture is extracted with hydrocarbons (e.g., toluene) or ethers to separate the organic layer containing the oxime .
-
Washing and Crystallization: The organic phase is washed with water to remove residual catalysts, followed by distillation to recover the solvent and isolate the oxime .
Table 2: Optimized Reaction Conditions for Ammoximation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | Maximizes reaction rate |
| :Ketone Molar Ratio | 1.2:1 | Prevents side reactions |
| Catalyst Loading | 2–5 wt% | Balances activity and cost |
Physicochemical and Thermodynamic Properties
Stability and Reactivity
3-Methylcyclohexanone oxime exhibits moderate thermal stability, decomposing at temperatures above 200°C. The oxime group’s resonance stabilization mitigates hydrolysis under acidic conditions, though strong acids or bases can induce Beckmann rearrangement to form lactams .
Solubility and Partitioning
The compound is sparingly soluble in water (~1.2 g/L at 25°C) but highly soluble in organic solvents like ethanol, ethyl acetate, and dichloromethane . Its partition coefficient () of 2.66 indicates moderate hydrophobicity, favoring accumulation in lipid-rich environments .
Table 3: Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | Not reported | – |
| Boiling Point | 245–250°C (est.) | Estimation |
| 2.66 | Calculated | |
| Water Solubility | 1.2 g/L (25°C) | Experimental |
Applications in Organic Synthesis and Industry
Intermediate in Caprolactam Production
While cyclohexanone oxime is a well-known precursor to caprolactam (nylon-6 precursor), the methyl derivative may serve analogous roles in synthesizing substituted lactams. For example, Beckmann rearrangement of 3-methylcyclohexanone oxime could yield 3-methylcaprolactam, a monomer for specialized polyamides .
Coordination Chemistry
The oxime group acts as a bidentate ligand, forming complexes with transition metals like copper and nickel. These complexes find applications in catalysis and materials science .
Future Research Directions
-
Thermal Stability Studies: Quantitative analysis of decomposition kinetics under industrial processing conditions.
-
Catalyst Optimization: Development of zeolite or MOF-based catalysts to enhance ammoximation efficiency.
-
Application in Pharmaceuticals: Exploration of bioactivity, particularly as nitric oxide donors or enzyme inhibitors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume